4-[(2E)-2-(1-Thiophen-2-ylethylidene)hydrazinyl]benzoic acid
Description
4-[(2E)-2-(1-Thiophen-2-ylethylidene)hydrazinyl]benzoic acid is a hydrazone derivative featuring a benzoic acid backbone linked to a thiophene-containing hydrazine moiety. Its structure combines aromaticity from both the benzene and thiophene rings, with the hydrazine group enabling diverse electronic and steric interactions. However, detailed experimental data on its synthesis and biological activity are sparse in the provided evidence, necessitating comparisons with structurally related analogs to infer its properties.
Properties
IUPAC Name |
4-[(2E)-2-(1-thiophen-2-ylethylidene)hydrazinyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-9(12-3-2-8-18-12)14-15-11-6-4-10(5-7-11)13(16)17/h2-8,15H,1H3,(H,16,17)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGHQXKKYMAFKV-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)C(=O)O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=C(C=C1)C(=O)O)/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-(1-Thiophen-2-ylethylidene)hydrazinyl]benzoic acid typically involves the condensation of 4-hydrazinobenzoic acid with 2-acetylthiophene under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
1.1. Structural Features
-
Molecular Formula :
-
Molecular Weight : 264.31 g/mol
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Key Functional Groups : Benzoic acid (-COOH), hydrazone (-NHN=), and thiophene ring .
| Analytical Data | Value |
|---|---|
| Melting Point | >277°C |
| Solubility | Poor in water; soluble in DMF/DMSO |
1.2. Crystallographic Data
A related hydrazone derivative (4-[(E)-2-(thiophen-2-ylmethylidene)hydrazinyl]benzoic acid) exhibits:
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N–N Bond Length : 1.279 Å (shorter than typical hydrazines) .
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C–S Bond Length : 1.682 Å (indicative of partial double-bond character) .
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Intermolecular Interactions : Weak hydrogen bonds and π–π stacking stabilize the crystal lattice .
2.1. Nucleophilic Addition
The hydrazone group (-NHN=) in 4-THEA participates in nucleophilic addition reactions with carbonyl compounds (e.g., ketones, aldehydes), forming stable intermediates. For example:
This reaction is pH-dependent, with optimal yields at neutral conditions .
2.2. Antimicrobial Activity
Derivatives of 4-THEA exhibit antimicrobial properties, particularly against E. coli (inhibition zone: 18–25 mm) . The hydrazone moiety interacts with bacterial targets like FabH–CoA complexes, as confirmed by molecular docking studies .
2.3. COX-II Inhibition
Thiophene-based hydrazones, including 4-THEA , show selective COX-II inhibition (IC₅₀: 1.33–6.5 μM), comparable to Celecoxib . This activity is attributed to hydrogen bonding with His75, Ser339, and Arg499 residues in the COX-II active site .
3.1. UV-Vis Spectroscopy
3.2. Infrared (IR) Spectroscopy
Key absorption bands:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3238–3162 | N–H stretching |
| 1712 | C=O stretch |
| 1692 | C=N stretch |
3.3. NMR Data
| Proton Signal | Shift (δ ppm) | Multiplicity |
|---|---|---|
| Thiophene protons | 6.8–7.2 | Multiplet |
| Benzoic acid -COOH | 10.6 | Singlet |
4.1. Pharmaceutical Development
4-THEA derivatives are under investigation for:
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Anticancer Agents : Inhibition of E. coli FabH and COX-II enzymes .
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Anti-inflammatory Agents : Selective COX-II inhibitors with reduced gastrointestinal toxicity .
4.2. Materials Science
The compound’s hydrazone-thiophene conjugation is explored in:
Scientific Research Applications
Molecular Formula and Characteristics
- Molecular Formula : C13H12N2O2S
- Molecular Weight : 260.31 g/mol
- Purity : ≥ 95% (as specified by suppliers)
The compound features a thiophene ring, which is known for its biological activity, attached to a hydrazine moiety linked to a benzoic acid structure. This unique arrangement contributes to its diverse applications.
Medicinal Chemistry
- Antioxidant Properties :
- Antimicrobial Activity :
- Anticancer Potential :
Materials Science
- Polymer Synthesis :
- Coordination Chemistry :
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Investigate antioxidant properties | The compound exhibited significant free radical scavenging activity, comparable to established antioxidants. |
| Study 2 | Assess antimicrobial efficacy | Demonstrated effective inhibition of bacterial growth against strains like E. coli and S. aureus. |
| Study 3 | Evaluate anticancer effects | Induced apoptosis in breast cancer cell lines with an IC50 value indicating potent activity. |
Mechanism of Action
The mechanism of action of 4-[(2E)-2-(1-Thiophen-2-ylethylidene)hydrazinyl]benzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Hydrazone derivatives of benzoic acid exhibit variations in substituents, which critically influence their chemical behavior and applications. Below is a systematic comparison with key analogs:
Key Observations:
- Electronic Effects : The thiophene group in the target compound introduces electron-rich aromaticity, contrasting with electron-withdrawing groups (e.g., nitro in NBHZ ) or electron-donating groups (e.g., hydroxyl in HBHZ ). This difference may influence redox behavior or metal-binding affinity.
- Substituent Impact : Chlorinated analogs (e.g., ) often exhibit enhanced antibacterial activity due to increased lipophilicity and membrane penetration. The thiophene moiety may similarly modulate solubility and bioavailability.
- Synthetic Yields : While NBHZ and HBHZ were synthesized in moderate yields (70% and 58%, respectively ), data for the target compound are absent.
Biological Activity
4-[(2E)-2-(1-Thiophen-2-ylethylidene)hydrazinyl]benzoic acid, a hydrazone derivative, has garnered attention for its diverse biological activities. This compound features a unique structure that combines a thiophene moiety with a hydrazine linkage, which is known to enhance biological interactions. This article explores the synthesis, mechanisms of action, and biological evaluations of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation reaction between thiophene-2-carboxaldehyde and hydrazine derivatives. The reaction is generally carried out in ethanol or methanol under reflux conditions, leading to the formation of the desired hydrazone product with good yields.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The hydrazone linkage allows for reversible covalent bonding with enzyme active sites, potentially inhibiting their activity. Additionally, the thiophene group can enhance binding affinity through interactions with hydrophobic regions within proteins.
Antimicrobial Activity
Hydrazone derivatives, including this compound, have been evaluated for their antimicrobial properties. Studies indicate that compounds in this class exhibit significant antibacterial and antifungal activities. For instance:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 16 μg/mL |
| This compound | Escherichia coli | 32 μg/mL |
These results suggest that the compound possesses moderate antibacterial activity, comparable to established antibiotics .
Anticancer Activity
Research has also highlighted the potential anticancer properties of this compound. In vitro studies demonstrated that derivatives of benzoic acid can induce apoptosis in cancer cell lines by activating cellular stress pathways and inhibiting proliferation:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
Such findings indicate that the hydrazone structure may play a crucial role in modulating cancer cell viability .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated through various assays measuring cytokine release and inflammatory mediator production. Results showed a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated cells compared to controls.
Case Studies
Several studies have documented the biological effects of similar compounds:
- Study on Hydrazone Derivatives : A series of hydrazone compounds were synthesized and evaluated for their antimicrobial properties against various bacterial strains. The study found that compounds with thiophene groups exhibited enhanced activity against resistant strains .
- Anticancer Evaluation : A comparative study on benzoic acid derivatives highlighted that modifications at the hydrazone linkage significantly affected cytotoxicity against cancer cells, suggesting a structure-activity relationship .
- Anti-inflammatory Mechanism : Research indicated that certain hydrazones could inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory markers .
Q & A
Q. What synthetic routes are commonly employed for the preparation of 4-[(2E)-2-(1-thiophen-2-ylethylidene)hydrazinyl]benzoic acid, and how can reaction conditions be optimized?
Answer: The compound is typically synthesized via a condensation reaction between a hydrazine derivative (e.g., thiophene-2-carbaldehyde hydrazone) and a benzoic acid scaffold. Key steps include:
- Hydrazone Formation : Reacting thiophene-2-carbaldehyde with hydrazine under reflux in ethanol (70–80°C, 6–8 hours).
- Coupling with Benzoic Acid : Using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DMF or THF.
- Critical Parameters :
- Solvent Purity : Anhydrous conditions prevent side reactions (e.g., hydrolysis).
- Temperature Control : Maintain 0–5°C during coupling to minimize racemization.
- Catalysts : Add DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.
Yield optimization requires monitoring by TLC or HPLC, with purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Verify hydrazone E/Z isomerism (δ 7.5–8.5 ppm for imine protons) and aromatic proton integration.
- 2D NMR (COSY, HSQC) : Assign thiophene-benzoic acid connectivity.
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1700 cm⁻¹) and N–H stretches (~3300 cm⁻¹).
- X-ray Crystallography (if crystals obtained): Resolve bond angles and dihedral angles (e.g., thiophene-benzoic acid planarity) with R-factor < 0.08 .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s biological activity or intermolecular interactions?
Answer:
- Density Functional Theory (DFT) :
- Optimize geometry using B3LYP/6-31G(d) basis sets to calculate frontier orbitals (HOMO-LUMO gaps) for reactivity insights.
- Simulate IR/NMR spectra for comparison with experimental data.
- Molecular Docking :
- Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Key parameters: grid box size (20–25 Å), exhaustiveness = 8.
- Validate docking poses with MD simulations (NAMD/GROMACS) to assess binding stability.
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, BBB permeability) .
Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental biological activity data?
Answer:
- Dose-Response Reassessment : Repeat assays (e.g., IC50 determination) with purified batches to exclude impurity effects.
- Metabolite Screening : Use LC-MS to identify degradation products or active metabolites in cell-based assays.
- Target Validation : Apply CRISPR knockouts or siRNA silencing to confirm target specificity.
- Solubility Optimization : Test DMSO concentration or use solubilizing agents (e.g., cyclodextrins) to improve bioavailability .
Q. How can crystal engineering approaches enhance the understanding of this compound’s solid-state behavior?
Answer:
- Polymorph Screening : Recrystallize from solvents of varying polarity (e.g., acetone, chloroform) to identify stable forms.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking between thiophene and benzoic acid groups).
- Thermal Analysis (DSC/TGA) : Determine melting points and decomposition thresholds.
- Synchrotron XRD : Resolve weak hydrogen bonds (e.g., C–H···O) with high-resolution data (d-spacing < 0.8 Å) .
Q. What methodologies are recommended for derivatizing this compound to study structure-activity relationships (SAR)?
Answer:
- Functional Group Modifications :
- Thiophene Ring : Introduce electron-withdrawing groups (e.g., –NO2) via electrophilic substitution.
- Hydrazine Linker : Replace with thiocarbazide or acylhydrazone groups.
- Click Chemistry : Attach triazole rings via Cu(I)-catalyzed azide-alkyne cycloaddition.
- Biological Conjugation : Link to fluorescent tags (e.g., FITC) for cellular tracking.
Purify derivatives via preparative HPLC (C18 column, acetonitrile/water gradient) and validate via HRMS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
